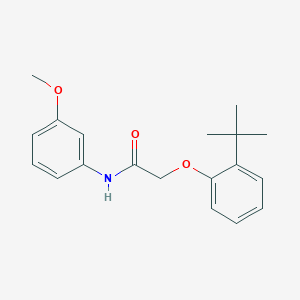

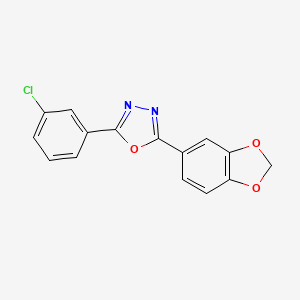

3-溴-3-苯基丙烯醛(2,4,6-三氯苯基)腙

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of hydrazone derivatives often involves the condensation of an aldehyde or ketone with a hydrazine. For compounds similar to "3-bromo-3-phenylacrylaldehyde (2,4,6-trichlorophenyl)hydrazone," the synthesis might involve the reaction of a suitable bromo- and chloro-substituted aldehyde with a phenylhydrazine derivative under acidic or basic conditions, followed by purification steps such as recrystallization.

Molecular Structure Analysis

The molecular structure of hydrazone compounds is characterized by the presence of conjugated systems that contribute to their stability and reactivity. X-ray crystallography studies reveal the dihedral angles between aromatic rings and the planarity of the hydrazone linkage, contributing to the understanding of the compound's molecular geometry and electronic distribution (Jasinski et al., 2010).

科学研究应用

晶体结构分析

腙由于其形成多样且复杂的分子结构的潜力而在晶体学中引起了极大的兴趣。例如,研究详细描述了腙化合物的结晶行为和结构分析,重点介绍了它们形成弱 C—H⋯O 氢键和 π–π 堆积相互作用的能力,这对于理解固态中的分子堆积和相互作用机制至关重要 (Jasinski 等,2010).

有机合成和反应性

腙由于对不同亲电试剂和亲核试剂的反应性,是合成各种杂环化合物的关键中间体。通过相应腙的环脱水合成 2-芳基-3-N-丙酰基-5-(4-溴苯基)-1,3,4-恶二唑啉是它们在构建具有潜在生物活性的复杂分子中的效用的一个典型例子 (盛椎辉,2006).

催化

在催化中,腙已被研究其作为金属催化反应中配体的作用,促进了新型催化过程的开发。涉及腙配体的金属配合物的合成和表征证明了它们在促进多种化学转化中的潜力,包括钯催化的芳基卤化物的分子内胺化 (Lebedev 等,2005).

传感应用

腙也因其传感能力而闻名,特别是在离子和小分子的检测中。研究表明,腙可以作为氰化物和乙酸根离子的比色传感器,在与这些分析物相互作用后表现出显着的颜色变化。该特性归因于它们形成氢键和与目标离子发生静电相互作用的能力,使其成为环境监测和诊断分析中的有价值工具 (Gupta 等,2014).

作用机制

安全和危害

属性

IUPAC Name |

N-[(E)-[(Z)-3-bromo-3-phenylprop-2-enylidene]amino]-2,4,6-trichloroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrCl3N2/c16-12(10-4-2-1-3-5-10)6-7-20-21-15-13(18)8-11(17)9-14(15)19/h1-9,21H/b12-6-,20-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBRODZSJZTFOF-NGYMSCGDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC=NNC2=C(C=C(C=C2Cl)Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl)/Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrCl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,4-dichlorophenoxy)acetyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5510719.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5510739.png)

![(3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B5510744.png)

![N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5510754.png)

![3-({[(1-methyl-4-phenyl-4-piperidinyl)methyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5510770.png)

![3-(4-methyl-1-piperidinyl)-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5510793.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5510802.png)